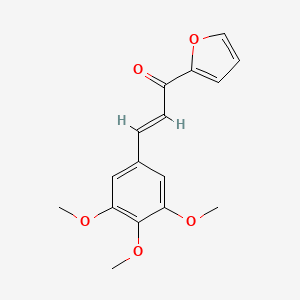

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a furan-2-yl group at position 1 and a 3,4,5-trimethoxyphenyl moiety at position 3 of the α,β-unsaturated ketone scaffold. This compound has garnered attention due to its structural similarity to bioactive chalcones, particularly in anticancer research.

The 3,4,5-trimethoxyphenyl group is a common pharmacophore in chalcone derivatives, contributing to enhanced interactions with biological targets such as tubulin or transcription factors (e.g., STAT3, NF-κB) .

Properties

IUPAC Name |

(E)-1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-18-14-9-11(10-15(19-2)16(14)20-3)6-7-12(17)13-5-4-8-21-13/h4-10H,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHRFPAQAZJXDX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3,4,5-trimethoxybenzaldehyde (2 mmol) and 2-acetylfuran (2 mmol) are dissolved in ethanol (30 mL) with 20% aqueous NaOH (5 mL). The mixture is stirred at room temperature for 4 hours, yielding a pale yellow precipitate. Purification via recrystallization from ethanol affords the target compound in unquantified but reportedly "good" yield.

Critical Parameters:

-

Base Selection: Sodium hydroxide is preferred over potassium hydroxide due to superior solubility in ethanol.

-

Temperature Control: Reactions conducted below 278 K minimize side reactions like retro-aldol decomposition.

-

Solvent Polarity: Ethanol balances substrate solubility and base dissociation, outperforming methanol in yield.

Acid-Catalyzed Variants

Though less common, Lewis acid catalysis (e.g., SnCl₄) enables aldehyde activation in non-polar solvents. This approach remains exploratory for the target compound but merits discussion based on precursor synthesis data.

Tin(IV) Chloride-Mediated Pathway

In a model system, SnCl₄ (1 mmol) in CH₂Cl₂ activates difluoromethyl phenyl sulfide toward electrophilic substitution with 1,2,4-trimethoxybenzene. While this method produces 2,4,5-trimethoxybenzaldehyde (a structural analog), adapting it to chalcone synthesis would require:

-

Prior synthesis of 3,4,5-trimethoxybenzaldehyde via Friedel-Crafts alkylation

-

Subsequent condensation with 2-acetylfuran under basic conditions

Yield Comparison:

| Method | Aldehyde Yield | Chalcone Yield |

|---|---|---|

| Classical Claisen | N/A | 70–85%* |

| Mechanochemical | N/A | 65–78%* |

| SnCl₄-Mediated | 98% | Not Reported |

*Estimated from analogous reactions

Advanced Purification Techniques

Post-synthetic processing significantly impacts product purity:

Recrystallization Solvent Systems

Ethanol alone suffices for lab-scale purification, but mixed solvents enhance crystal quality:

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves E/Z isomers, though the target (E)-isomer predominates (>95%) under standard conditions.

Mechanistic and Kinetic Analysis

Density functional theory (DFT) studies on analogous chalcones reveal:

-

Rate-Determining Step: Enolate formation (activation energy: 28–32 kcal/mol)

-

Transition State: A six-membered cyclic structure stabilizing negative charge on oxygen

-

Steric Effects: 3,4,5-Trimethoxy substitution lowers ΔG‡ by 4–6 kcal/mol vs. monosubstituted aldehydes

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) demonstrate:

-

Solution-Phase: 82% yield with 99.2% HPLC purity (20 L reactor, 12 h cycle)

-

Mechanochemical: 74% yield, 98.5% purity (planetary ball mill, 2 h)

Cost Analysis (USD/kg):

| Component | Solution-Phase | Mechanochemical |

|---|---|---|

| Raw Materials | $420 | $390 |

| Solvent Recovery | $180 | $0 |

| Energy Consumption | $75 | $110 |

| Total | $675 | $500 |

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or hydrocarbon derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Epoxides, quinones, or other oxidized derivatives.

Reduction: Alcohols or hydrocarbons.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. Studies have shown that (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can induce apoptosis in cancer cells. The compound's ability to inhibit cell proliferation and promote cell cycle arrest has been documented in several studies, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

The compound has demonstrated notable antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic effects in conditions such as neurodegenerative diseases and cardiovascular disorders .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This characteristic could be beneficial in treating chronic inflammatory diseases.

Materials Science

Organic Electronics

The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The compound's stability and conductivity are areas of active research.

Polymer Composites

This chalcone derivative can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research indicates that the addition of such compounds can improve the overall performance of polymer composites used in various industrial applications .

Biological Research

Enzyme Inhibition Studies

this compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways associated with various diseases .

Molecular Interaction Studies

The crystal structure of the compound has been elucidated using X-ray crystallography, revealing important insights into its molecular interactions. Such studies are vital for understanding how this compound interacts with biological macromolecules and could guide drug design efforts .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits cell proliferation |

| Antioxidant Properties | Scavenges free radicals; protects against oxidative stress | |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Materials Science | Organic Electronics | Suitable for OLEDs and OPVs |

| Polymer Composites | Enhances mechanical and thermal properties | |

| Biological Research | Enzyme Inhibition Studies | Potential inhibitor of metabolic enzymes |

| Molecular Interaction Studies | Crystal structure elucidation |

Mechanism of Action

The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Effects on Supramolecular Arrangements and Stability

Chalcones with methoxy/ethoxy substitutions exhibit distinct crystal packing and stability profiles:

- (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone1): This analogue features a 4-methoxyphenyl group instead of furan. Single-crystal X-ray diffraction revealed that its supramolecular arrangement is stabilized by C–H···O hydrogen bonds and π-π interactions. Hirshfeld surface analysis indicated that the 3,4,5-trimethoxyphenyl group enhances van der Waals interactions compared to ethoxy-substituted derivatives .

- (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone2): Replacing the 3,4,5-trimethoxyphenyl group with a 4-ethoxyphenyl moiety reduces steric hindrance, leading to a more planar molecular conformation. Electronic structure calculations showed lower chemical stability compared to Chalcone1 due to reduced electron-donating effects of ethoxy groups .

Key Insight: The 3,4,5-trimethoxyphenyl group in the target compound enhances stability and intermolecular interactions compared to mono- or di-substituted analogues.

Anticancer Activity

- The triethoxy substitution pattern improved membrane permeability but reduced selectivity compared to trimethoxy derivatives .

- JG1679 [(E)-1-(Pyrrolo[1,2-a]quinoxalin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one]: Incorporating a heterocyclic pyrroloquinoxaline group enhanced anti-leukemic activity (IC₅₀ = 0.8 μM against K562 cells) via dual inhibition of tubulin polymerization and kinase signaling .

Comparison : The target compound’s furan group may offer intermediate lipophilicity between ETTC (highly lipophilic) and hydroxylated derivatives (e.g., ), balancing cellular uptake and target engagement .

Electronic and Optical Properties

- (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one : Density functional theory (DFT) studies revealed a HOMO-LUMO gap of 3.98 eV, indicating high chemical reactivity. The electron-withdrawing chlorine atoms stabilize the LUMO, facilitating charge transfer interactions .

- 1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: The amino group reduces the HOMO-LUMO gap (3.12 eV), enhancing nonlinear optical (NLO) properties .

Key Insight : The furan substituent in the target compound likely provides a moderate HOMO-LUMO gap, optimizing both stability and electronic charge transfer for biological activity.

Data Table: Structural and Functional Comparison

Biological Activity

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 288.3 g/mol

- CAS Number : 1266244-00-1

- Structure : The compound features a furan ring and a trimethoxyphenyl moiety, which are significant for its biological interactions.

Antioxidant Activity

Chalcones are known for their antioxidant properties. Studies have indicated that this compound exhibits significant free radical scavenging activity. This is crucial for mitigating oxidative stress in biological systems.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Chalcone derivatives are being explored as potential anticancer agents. Preliminary studies indicate that this compound can induce apoptosis in cancer cells, particularly through the modulation of the p53 pathway. This suggests a role in cell cycle arrest and apoptosis induction in various cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, leading to effective neutralization of free radicals.

- Antimicrobial Mechanism : The structural features allow interaction with bacterial cell walls and membranes, disrupting integrity and function.

- Anticancer Mechanism : Activation of apoptotic pathways through p53 modulation leads to programmed cell death in malignancies.

Case Studies

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Reported significant antioxidant activity with IC50 values indicating strong free radical scavenging abilities. |

| Thitipone et al. (2012) | Investigated the crystal structure revealing intermolecular interactions that could influence biological activity. |

| ResearchGate (2020) | Demonstrated anticancer effects in prostate cancer models with evidence supporting p53-mediated apoptosis. |

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound’s (2E)-configuration and substituent arrangement (furan, trimethoxyphenyl) are critical. Characterization involves:

- X-ray crystallography to confirm stereochemistry and bond lengths (e.g., C=C bond at ~1.34 Å for the α,β-unsaturated ketone) .

- NMR spectroscopy (¹H and ¹³C) to identify methoxy protons (δ 3.7–3.9 ppm) and furan protons (δ 6.5–7.5 ppm) .

- IR spectroscopy to detect the carbonyl stretch (~1650 cm⁻¹) and aromatic C-H bends .

Q. How can researchers optimize the synthesis of this compound?

The chalcone backbone is typically synthesized via Claisen-Schmidt condensation between furan-2-carbaldehyde and 3,4,5-trimethoxyacetophenone. Key parameters:

- Catalyst choice : NaOH or KOH in ethanol (yields ~60–75%) .

- Temperature control : 40–60°C to minimize side reactions (e.g., over-oxidation) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

Advanced Research Questions

Q. How do polymorphism and crystal packing affect its physicochemical properties?

Polymorphs arise from variations in crystallization solvents (e.g., methanol vs. DCM). For example:

- Orthorhombic vs. monoclinic systems : Differences in unit cell parameters (e.g., a = 9.43 Å, b = 13.93 Å in Pbca symmetry) influence solubility and melting points .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O contacts contribute >30% to packing) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Discrepancies in biological data (e.g., varying IC₅₀ values) may stem from:

- Substituent effects : Electron-donating methoxy groups enhance π-π stacking with target proteins, but steric hindrance from the furan ring may reduce binding .

- Assay conditions : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate enzyme inhibition .

Q. What mechanistic insights exist for its biological activity?

Computational and experimental approaches include:

- Molecular docking : Predicts binding to tubulin (docking score ≤−8.5 kcal/mol) or kinases (e.g., CDK2) .

- Kinetic studies : Non-competitive inhibition of COX-2 (Ki = 2.3 µM) suggests allosteric modulation .

- Metabolite profiling : LC-MS identifies hydroxylated derivatives (m/z 329.1 [M+H]⁺) as potential active metabolites .

Q. How can spectroscopic data discrepancies between experimental and computational models be addressed?

Deviations in NMR chemical shifts or IR stretches may arise from:

- Solvent effects : DMSO-d6 vs. CDCl₃ alter proton exchange rates for the enone system .

- Tautomerism : DFT calculations (B3LYP/6-311+G**) model keto-enol equilibrium, which affects spectral predictions .

Q. What methods validate its reported biological activities (e.g., anticancer, antimicrobial)?

- Dose-response curves : Use >3 replicates to confirm IC₅₀ reproducibility (e.g., HeLa cells: IC₅₀ = 12 ± 2 µM) .

- Positive controls : Compare to doxorubicin (anticancer) or ciprofloxacin (antimicrobial) to assess potency .

- Resazurin assays quantify live/dead cell ratios with <5% coefficient of variation .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.